molecular formula C12H11N5O3 B11613230 (E)-2-((2-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazono)methyl)benzoic acid

(E)-2-((2-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazono)methyl)benzoic acid

Cat. No.: B11613230
M. Wt: 273.25 g/mol
InChI Key: YUGQAWQXLQDMNM-AWNIVKPZSA-N
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Description

2-[(E)-[2-(5-HYDROXY-6-METHYL-1,2,4-TRIAZIN-3-YL)HYDRAZIN-1-YLIDENE]METHYL]BENZOIC ACID is a complex organic compound that features a triazine ring, a benzoic acid moiety, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[2-(5-HYDROXY-6-METHYL-1,2,4-TRIAZIN-3-YL)HYDRAZIN-1-YLIDENE]METHYL]BENZOIC ACID typically involves the condensation of 5-hydroxy-6-methyl-1,2,4-triazine-3-carbohydrazide with 2-formylbenzoic acid under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[2-(5-HYDROXY-6-METHYL-1,2,4-TRIAZIN-3-YL)HYDRAZIN-1-YLIDENE]METHYL]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the triazine ring can be oxidized to form a ketone.

    Reduction: The hydrazone linkage can be reduced to form a hydrazine derivative.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a hydrazine derivative.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

2-[(E)-[2-(5-HYDROXY-6-METHYL-1,2,4-TRIAZIN-3-YL)HYDRAZIN-1-YLIDENE]METHYL]BENZOIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for metal complexes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 2-[(E)-[2-(5-HYDROXY-6-METHYL-1,2,4-TRIAZIN-3-YL)HYDRAZIN-1-YLIDENE]METHYL]BENZOIC ACID involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The triazine ring and hydrazone linkage are crucial for this interaction, as they provide the necessary structural features for binding.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxy-6-methyl-1,2,4-triazine-3-carbohydrazide: A precursor in the synthesis of the target compound.

    2-Formylbenzoic acid: Another precursor used in the synthesis.

    6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione: A structurally related compound with similar chemical properties.

Uniqueness

2-[(E)-[2-(5-HYDROXY-6-METHYL-1,2,4-TRIAZIN-3-YL)HYDRAZIN-1-YLIDENE]METHYL]BENZOIC ACID is unique due to its specific combination of a triazine ring, a benzoic acid moiety, and a hydrazone linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H11N5O3

Molecular Weight

273.25 g/mol

IUPAC Name

2-[(E)-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)hydrazinylidene]methyl]benzoic acid

InChI

InChI=1S/C12H11N5O3/c1-7-10(18)14-12(17-15-7)16-13-6-8-4-2-3-5-9(8)11(19)20/h2-6H,1H3,(H,19,20)(H2,14,16,17,18)/b13-6+

InChI Key

YUGQAWQXLQDMNM-AWNIVKPZSA-N

Isomeric SMILES

CC1=NN=C(NC1=O)N/N=C/C2=CC=CC=C2C(=O)O

Canonical SMILES

CC1=NN=C(NC1=O)NN=CC2=CC=CC=C2C(=O)O

Origin of Product

United States

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